molecular formula C11H13FO3 B1530577 Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate CAS No. 874187-38-9

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate

Cat. No.: B1530577
CAS No.: 874187-38-9
M. Wt: 212.22 g/mol
InChI Key: HKQQUWYOQCIJQD-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate is an aromatic ester characterized by a propanoate backbone substituted with a 2-fluoro-4-methoxyphenyl group. Fluorine substitution at the 2-position and methoxy at the 4-position likely influence electronic effects, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQQUWYOQCIJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736619
Record name Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874187-38-9
Record name Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: 3-(2-fluoro-4-methoxyphenyl)propanoic acid.

    Reduction: 3-(2-fluoro-4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Chain Variations

Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate (CAS 691904-77-5)
  • Structural Difference : Ethyl ester group instead of methyl.
  • Ethyl esters are often more hydrolytically stable than methyl esters in biological systems .
Methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8)
  • Structural Difference : Lacks the 2-fluoro substituent.
  • Impact : Absence of fluorine reduces electronegativity and may decrease binding affinity in receptor interactions. The molecular weight is 194.227 g/mol, slightly lower than the fluorinated analog .

Substituent Modifications on the Aromatic Ring

Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
  • Structural Difference: Trifluoromethyl group at the 4-position and a ketone (oxo) group in the propanoate chain.
  • The ketone group introduces conjugation, altering UV absorption and redox properties .
Thalidomide Analogs (4NO2PDPMe and 4APDPMe)
  • Structural Features: Nitro (4NO2PDPMe) or amino (4APDPMe) phthalimide groups with 3,4-dimethoxyphenyl substituents.
  • Biological Relevance: Demonstrated potent uterus-relaxant activity, highlighting the importance of electron-withdrawing (nitro) or electron-donating (amino) groups on biological efficacy. The dimethoxy substitution pattern may enhance membrane permeability .

Heterocyclic and Complex Ring Systems

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate
  • Structural Difference : Benzofuran ring replaces the phenyl group.
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
  • Structural Features : Dibromo and trifluoroacetyl groups.
  • Impact : Bromine increases molecular weight (455.95 g/mol) and steric bulk, while the trifluoroacetyl group enhances metabolic resistance. Such modifications are common in agrochemicals for prolonged activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate 2-F, 4-OCH3 C11H11FO3 ~210.20* High electronegativity, moderate lipophilicity Estimated
Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate Ethyl ester, 2-F, 4-OCH3 C12H13FO3 224.23 Increased hydrolytic stability
Methyl 3-(4-methoxyphenyl)propanoate 4-OCH3 C11H12O3 194.227 Lower metabolic stability
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF3, oxo group C11H9F3O3 246.18 Enhanced electrophilicity

*Estimated based on analogs.

Biological Activity

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13FO3C_{11}H_{13}FO_3 and a molecular weight of approximately 212.22 g/mol. The presence of a fluoro group and a methoxy group on the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets. The structural features are summarized in the following table:

PropertyValue
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
LipophilicityEnhanced by fluorine and methoxy groups

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects due to their ability to modulate inflammatory pathways. For instance, fluorinated compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
  • Anticancer Activity : The structural similarity to other known anticancer agents suggests that this compound may also exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that compounds containing methoxy and fluoro substituents can induce apoptosis in cancer cells through mechanisms involving caspase activation.
  • Neuropharmacological Effects : The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. Research indicates that certain derivatives can act as negative allosteric modulators of mGluR2, potentially influencing neurotransmitter release and neuronal excitability.

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of similar compounds demonstrated that methyl esters with fluorinated phenyl groups significantly reduced inflammation in animal models by inhibiting COX-2 activity. The results indicated a dose-dependent response, suggesting that this compound could exhibit comparable effects.

Anticancer Mechanism Exploration

In vitro studies using various cancer cell lines (e.g., MDA-MB-231, Hs578T) revealed that compounds structurally related to this compound induced apoptosis through mitochondrial pathways. The concentration required for a significant apoptotic effect was found to be around 10 µM, indicating potential for further development as an anticancer agent.

Neuropharmacological Studies

Recent research involving PET imaging in animal models highlighted the interaction of similar compounds with mGluR2 receptors. The study showed that these compounds could effectively modulate glutamate-induced calcium mobilization, suggesting their utility in treating neuropsychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
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Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate

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